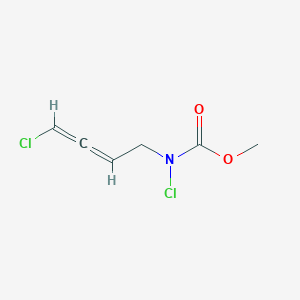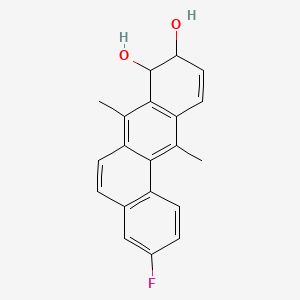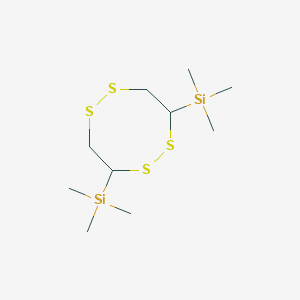
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane is a unique organosilicon compound characterized by its cyclic structure containing sulfur atoms and trimethylsilyl groups
Métodos De Preparación
The synthesis of 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s sulfur atoms make it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Its unique structure may offer insights into the development of new pharmaceuticals, particularly those involving sulfur chemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, while the sulfur atoms can participate in redox reactions. These interactions can influence pathways related to organic synthesis and materials science.
Comparación Con Compuestos Similares
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound has a similar trimethylsilyl substitution but lacks the sulfur atoms, making it less versatile in sulfur-related reactions.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a linear structure with triple bonds, offering different reactivity compared to the cyclic structure of this compound.
1,4-Bis(trimethylsilyl)-1,4-dihydropyridine: This compound contains nitrogen atoms and exhibits different reactivity patterns, particularly in the context of heterocyclic chemistry.
The uniqueness of this compound lies in its combination of trimethylsilyl groups and sulfur atoms within a cyclic framework, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
87495-58-7 |
|---|---|
Fórmula molecular |
C10H24S4Si2 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
trimethyl-(8-trimethylsilyl-1,2,5,6-tetrathiocan-3-yl)silane |
InChI |
InChI=1S/C10H24S4Si2/c1-15(2,3)9-7-11-12-8-10(14-13-9)16(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
VYODAYUZYAWPKQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CSSCC(SS1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




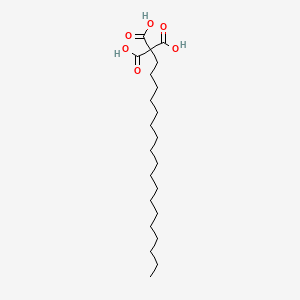

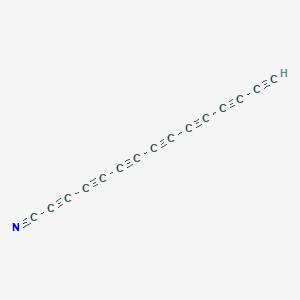



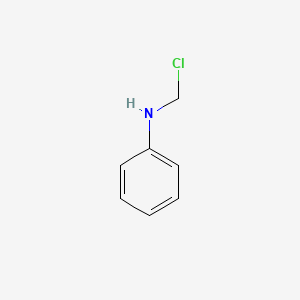
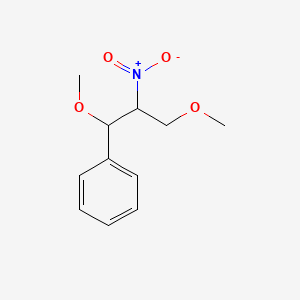
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
